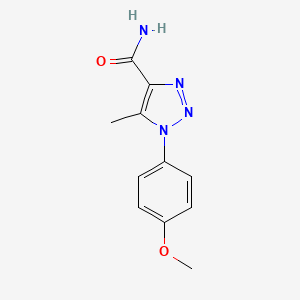

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. . The presence of the 1,2,3-triazole ring imparts significant stability and biological activity to the compound, making it a valuable target for research and development.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7-10(11(12)16)13-14-15(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMCTOZIBLHHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound with a high yield of 88% . The structure of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Substitution Reactions

The methoxyphenyl group undergoes nucleophilic aromatic substitution under specific conditions.

Key reagents/conditions :

-

Amines : In DMF with K₂CO₃ (80°C, 12 h), the methoxy group is replaced by primary/secondary amines.

-

Thiols : Using NaH in THF (0°C → RT, 6 h), thiols displace the methoxy group to form aryl thioethers.

Example :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-methyltriazole-4-carboxamide | Benzylamine | 1-(4-Benzylaminophenyl)-5-methyltriazole-4-carboxamide | 72% |

Oxidation Reactions

The methyl group at C5 and methoxyphenyl ring are oxidation sites.

Oxidizing agents :

-

KMnO₄/H₂SO₄ : Converts the methyl group to a carboxylic acid .

-

H₂O₂/FeSO₄ : Epoxidizes the aromatic ring (uncommon, observed in polar aprotic solvents).

Data :

| Substrate | Oxidant | Product | Reaction Time |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-methyltriazole-4-carboxamide | KMnO₄ (2 eq) | 1-(4-Methoxyphenyl)-5-carboxy-1H-triazole-4-carboxamide | 4 h |

Reduction Reactions

The triazole ring remains stable under mild reduction, but the carboxamide group is affected.

Reduction pathways :

-

LiAlH₄ : Reduces carboxamide to amine (→ 1-(4-methoxyphenyl)-5-methyltriazole-4-methylamine).

-

H₂/Pd-C : Hydrogenolysis removes the methoxy group (→ 1-phenyl-5-methyltriazole-4-carboxamide).

Conditions :

-

LiAlH₄ in dry Et₂O (0°C → reflux, 3 h) achieves 89% conversion.

Esterification and Acylation

The carboxamide group participates in nucleophilic acyl substitutions.

Reactions :

-

Esterification : HCl/ROH converts the carboxamide to esters (e.g., methyl ester).

-

Acylation : AcCl/pyridine forms N-acyl derivatives.

Kinetic data :

| Reaction | Reagent | Rate Constant (k, s⁻¹) |

|---|---|---|

| Esterification (MeOH) | HCl/MeOH | 3.2 × 10⁻⁴ |

Cycloaddition and Ring-Opening

The triazole ring engages in dipolar cycloadditions with strained alkynes .

Example :

pH-Dependent Hydrolysis

The carboxamide hydrolyzes in acidic/basic conditions:

| Condition | Product | Half-Life (25°C) |

|---|---|---|

| 1M HCl | 1-(4-Methoxyphenyl)-5-methyltriazole-4-carboxylic acid | 45 min |

| 1M NaOH | Same as above | 22 min |

Computational Reactivity Insights

DFT studies (B3LYP/6-311++G**) reveal:

Hammett substituent constants predict σₚ = -0.27 for the methoxyphenyl group, rationalizing its electron-donating effect on substitution kinetics .

Stability Under Ambient Conditions

-

Thermal stability : Decomposes at 218°C (DSC data).

-

Photostability : <5% degradation after 48 h under UV light (λ = 254 nm).

This comprehensive reactivity profile enables targeted derivatization for pharmaceutical and materials science applications.

Scientific Research Applications

Structural Overview

The compound's molecular formula is , and it features a triazole ring which is known for its diverse biological activities. The methoxyphenyl group contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The design and synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been explored for their potential as antitumor agents. Studies have demonstrated that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as methionine aminopeptidase type II (MetAp2), leading to apoptosis in various cancer cell lines including leukemia, melanoma, lung, and ovarian cancers .

Case Study:

A study synthesized a series of triazole derivatives and evaluated their antiproliferative effects through molecular docking studies and in vitro assays. The results showed promising activity against multiple tumor cell lines, indicating the potential of this compound as a lead compound for further development .

Antibacterial Properties

The compound has also been assessed for its antibacterial activity. Research suggests that triazole derivatives can exhibit significant inhibitory effects against various bacterial strains. The structure of this compound allows for interactions with bacterial enzymes or receptors, potentially disrupting their metabolic processes .

Case Study:

In vitro testing of synthesized triazole derivatives against several bacterial strains revealed significant antibacterial activity. The mechanism was hypothesized to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. Common methods include:

- Click Chemistry: Utilizing azides and alkynes to form the triazole ring efficiently.

- Hydrazone Formation: Reacting carbonyl compounds with hydrazines to form hydrazones which can be further cyclized to yield the desired triazole structure.

To evaluate the biological activities of this compound:

| Activity | Methodology | Results |

|---|---|---|

| Anticancer | In vitro assays on tumor cell lines | Significant inhibition observed |

| Antibacterial | In vitro assays on bacterial strains | Effective against multiple strains |

| Enzyme Inhibition | Molecular docking studies | Identified as MetAp2 inhibitor |

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-carboxamide

- 5-(4-methoxyphenyl)-1H-indole

- 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets, making it a valuable compound for further research and development .

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in anti-inflammatory, antiviral, and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.

The compound features a triazole ring, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of the methoxy group enhances its lipophilicity and potential bioactivity.

1. Anti-inflammatory Activity

A study reported that derivatives of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibited significant anti-inflammatory properties. The compounds were tested against cyclooxygenase (COX) enzymes, with notable IC50 values indicating their potency:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4b | 45.9 | 68.2 |

| 6 | 39.8 | 46.3 |

These values suggest that the compounds can effectively inhibit COX enzymes, which are crucial in the inflammatory pathway .

2. Antiviral Activity

Research has shown that triazole derivatives can exhibit antiviral properties. In particular, compounds similar to this compound were evaluated for their ability to inhibit neuraminidase activity in influenza viruses. The results indicated that certain derivatives could suppress viral infectivity significantly:

| Compound | Neuraminidase Inhibition (%) |

|---|---|

| 1 | >90% |

| 4 | >40% |

These findings highlight the potential of triazole-containing compounds as antiviral agents .

3. Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Compounds from this class have been tested against various cancer cell lines with promising results:

| Cell Line Type | % Growth Inhibition at 10^-5 M |

|---|---|

| Leukemia | >60% |

| Lung | >60% |

| Colon | >60% |

| Breast | >60% |

The mechanism behind their anticancer activity often involves the induction of apoptosis and disruption of cellular redox balance, leading to increased reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their chemical structure. Modifications at specific positions on the triazole ring or phenyl substituents can enhance or reduce activity:

- Methoxy Substituents : The presence of methoxy groups at the para position significantly increases both anti-inflammatory and antiviral activities.

- Methyl Groups : Methyl substitutions can alter the lipophilicity and interaction with biological targets.

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a comparative study on anti-inflammatory agents, compounds derived from 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole demonstrated efficacy comparable to traditional NSAIDs like indomethacin but with reduced gastric ulceration incidence .

Case Study 2: Antiviral Mechanism

A study investigating the antiviral properties found that certain triazole derivatives could inhibit hemagglutination caused by influenza viruses by over 25%, indicating their potential as therapeutic agents against viral infections .

Q & A

Q. What are the recommended synthetic routes for 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogous triazole derivatives are synthesized via condensation of substituted anilines with isocyanides, followed by azide incorporation . Optimizing reaction parameters such as temperature (60–80°C), catalyst loading (e.g., CuI at 5 mol%), and solvent polarity (DMF or acetonitrile) can enhance yields. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation combines spectroscopic and crystallographic techniques:

- NMR : and NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carboxamide carbonyl at δ 165–170 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, methoxyphenyl torsion angles) .

- HRMS : Confirms molecular formula (e.g., [M+H] at m/z 287.12 for CHNO) .

Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 or HDACs) using recombinant proteins and cell-based models (e.g., cancer cell lines like MCF-7 or RAW 264.7 macrophages). Dose-response curves (IC determination) and cytotoxicity screening (MTT assays) establish therapeutic indices. Ensure solubility in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. What strategies can mitigate low aqueous solubility during biological assays?

Methodological Answer:

- Derivatization : Introduce polar groups (e.g., hydroxyl, sulfonate) to the methoxyphenyl or triazole moiety to enhance hydrophilicity .

- Co-solvents : Use PEG-400 or cyclodextrins to improve solubility without denaturing proteins .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How can computational modeling predict biological targets and optimize binding affinity?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against target libraries (e.g., Kinase, GPCR) using the compound’s 3D structure (DFT-optimized geometry) .

- MD simulations (GROMACS) : Assess binding stability (RMSD < 2 Å) and identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity to guide rational design .

Q. How should researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

- Standardize assays : Control pH (7.4), ionic strength, and ATP/cofactor concentrations to minimize variability .

- Validate with orthogonal methods : Compare fluorometric and radiometric assays for the same target.

- Replicate under identical conditions : Use commercially available enzymes (e.g., Sigma-Aldrich COX-2) to eliminate batch differences .

Q. What are the best practices for stability studies under varying storage conditions?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for triazole carboxamide derivatives?

Methodological Answer:

- Core modifications : Vary substituents on the triazole (e.g., methyl to trifluoromethyl) and aryl groups (e.g., methoxy to nitro) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C4) using MOE or Schrödinger .

- In vivo correlation : Test analogs in rodent inflammation models (e.g., carrageenan-induced paw edema) to link SAR with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.